Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for drug development and other applications .
Biological Activity
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 121716-17-4) is a compound belonging to the pyrazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.
This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical behavior and biological activity. The compound can be synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and malononitrile, utilizing recyclable catalysts under environmentally friendly conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit MK2, a kinase involved in inflammation pathways .
- Signal Transduction Interference : It potentially affects cellular processes such as signal transduction and gene expression, which are critical in regulating inflammatory responses and cancer cell proliferation .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has shown promising results in anticancer studies. For example:
- In vitro studies revealed that derivatives of this compound inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, highlighting its potential for further development as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Structure | Moderate anti-inflammatory | Lacks fluorine substitution |
5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | Structure | Low anticancer activity | Bromine substitution reduces efficacy |
This compound | Structure | High anti-inflammatory and anticancer | Enhanced stability and lipophilicity due to fluorine |
The presence of the fluorine atom in this compound enhances its stability and biological activity compared to other similar compounds lacking this substitution.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Inflammation : A recent study demonstrated that this compound significantly reduced TNF-alpha levels in a mouse model of inflammation, indicating its potential use in treating inflammatory diseases .
- Cancer Cell Proliferation : Another investigation showed that derivatives of this compound could effectively inhibit cancer cell growth while sparing normal fibroblasts from toxicity, suggesting a favorable therapeutic index for anticancer applications .
Properties
IUPAC Name |
methyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYZJOZDAVFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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